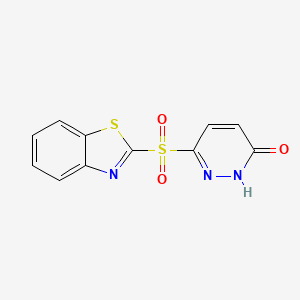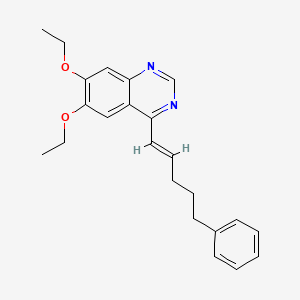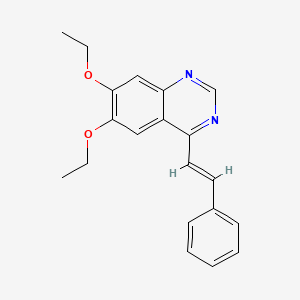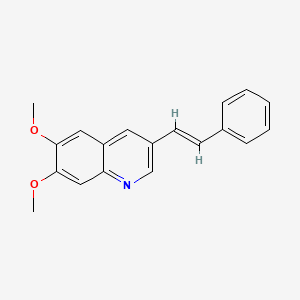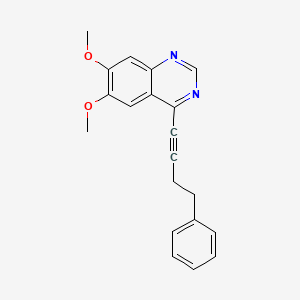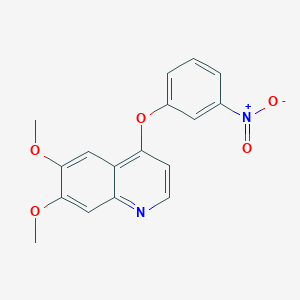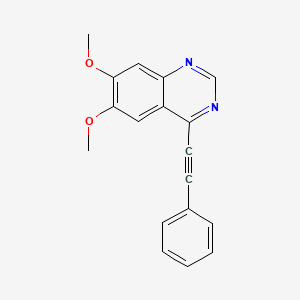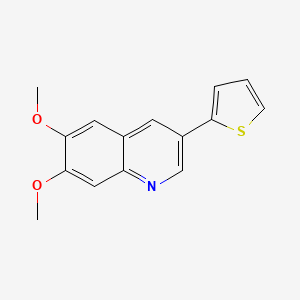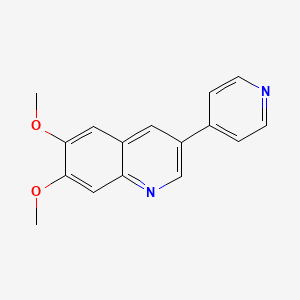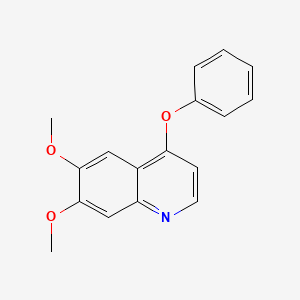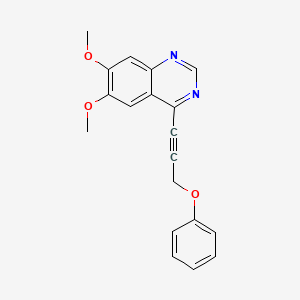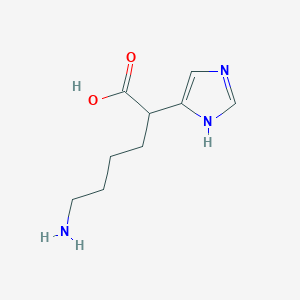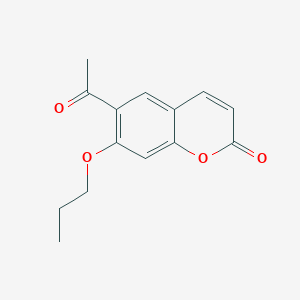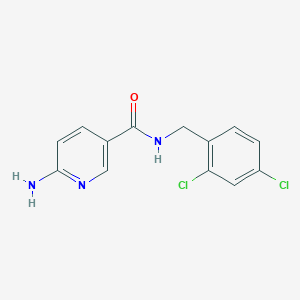
6,7-dimethoxy-N-(3-methylphenyl)quinazolin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,7-dimethoxy-N-m-tolylquinazolin-4-amine: is a synthetic organic compound belonging to the quinazoline family Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6,7-dimethoxy-N-m-tolylquinazolin-4-amine typically involves the condensation of 6,7-dimethoxy-4(3H)-quinazolinone with an appropriate amine. The reaction is usually carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction may require a catalyst, such as a Lewis acid, to facilitate the condensation process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: 6,7-dimethoxy-N-m-tolylquinazolin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding quinazolinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced quinazoline derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide; acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.
Substitution: Various nucleophiles such as halides, thiols, or amines; often in the presence of a base or catalyst.
Major Products Formed:
Oxidation: Quinazolinone derivatives.
Reduction: Reduced quinazoline derivatives.
Substitution: Substituted quinazoline derivatives.
Scientific Research Applications
Chemistry: 6,7-dimethoxy-N-m-tolylquinazolin-4-amine is used as a building block in the synthesis of more complex quinazoline derivatives. It serves as a precursor for the development of novel compounds with potential therapeutic properties .
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. Quinazoline derivatives have shown promise in inhibiting various enzymes, making them valuable tools in biochemical studies .
Medicine: Quinazoline derivatives have been investigated for their ability to inhibit tyrosine kinases, which are involved in the regulation of cell growth and proliferation .
Industry: In the industrial sector, 6,7-dimethoxy-N-m-tolylquinazolin-4-amine can be used in the production of specialty chemicals and pharmaceuticals. Its unique chemical structure makes it a valuable intermediate in the synthesis of various high-value products .
Mechanism of Action
The mechanism of action of 6,7-dimethoxy-N-m-tolylquinazolin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. Quinazoline derivatives are known to inhibit tyrosine kinases by binding to the ATP-binding site, thereby preventing the phosphorylation of target proteins. This inhibition can lead to the suppression of cell growth and proliferation, making these compounds potential anticancer agents .
Comparison with Similar Compounds
- 6,7-dimethoxy-4(3H)-quinazolinone
- 6,7-dimethoxy-3,4-dihydroquinazolin-4-one
- 6,7-dimethoxyquinazolin-4-ol
Comparison: 6,7-dimethoxy-N-m-tolylquinazolin-4-amine is unique due to the presence of the N-m-tolyl group, which can influence its biological activity and chemical reactivity. Compared to other similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for further research and development .
Properties
CAS No. |
666839-07-2 |
|---|---|
Molecular Formula |
C17H17N3O2 |
Molecular Weight |
295.34 g/mol |
IUPAC Name |
6,7-dimethoxy-N-(3-methylphenyl)quinazolin-4-amine |
InChI |
InChI=1S/C17H17N3O2/c1-11-5-4-6-12(7-11)20-17-13-8-15(21-2)16(22-3)9-14(13)18-10-19-17/h4-10H,1-3H3,(H,18,19,20) |
InChI Key |
RSVNNWQHWIOIOC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)NC2=NC=NC3=CC(=C(C=C32)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


